Cas no 125610-78-8 (2-(4-Methoxyphenyl)benzonitrile)

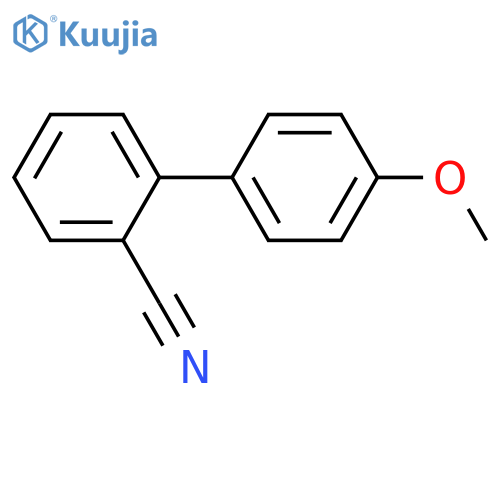

125610-78-8 structure

商品名:2-(4-Methoxyphenyl)benzonitrile

2-(4-Methoxyphenyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4'-Methoxy-[1,1'-biphenyl]-2-carbonitrile

- 2-(4-Methoxyphenyl)benzonitrile

- 2-cyano-4'-methoxy-1,1'-biphenyl

- 4-(2-cyanophenyl)anisole

- 4'-methoxy[1,1'-biphenyl]-2-carbonitrile

- 4'-Methoxy-2-Biphenylcarbonitrile

- 4'-Methoxy-2-cyanobiphenyl

- 4'-methoxybiphenyl-2-carbonitrile

- o-(4-methoxyphenyl)benzonitrile

- 4'-Methoxy-1,1'-biphenyl-2-carbonitrile

- DTXSID30362683

- AKOS002683030

- E89516

- [1,1'-Biphenyl]-2-carbonitrile, 4'-methoxy-

- MOSSOXPGEMBIQV-UHFFFAOYSA-N

- 125610-78-8

- SCHEMBL6951995

- CS-0210455

- BS-19708

- MFCD00798182

-

- MDL: MFCD00798182

- インチ: 1S/C14H11NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3

- InChIKey: MOSSOXPGEMBIQV-UHFFFAOYSA-N

- ほほえんだ: COC1C=CC(C2C(C#N)=CC=CC=2)=CC=1

計算された属性

- せいみつぶんしりょう: 209.08400

- どういたいしつりょう: 209.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 156-157 ºC

- ようかいど: ほとんど溶けない(0.033 g/l)(25ºC)、

- PSA: 33.02000

- LogP: 3.23388

2-(4-Methoxyphenyl)benzonitrile セキュリティ情報

2-(4-Methoxyphenyl)benzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(4-Methoxyphenyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M329640-500mg |

2-(4-Methoxyphenyl)benzonitrile |

125610-78-8 | 500mg |

$236.00 | 2023-05-17 | ||

| TRC | M329640-1g |

2-(4-Methoxyphenyl)benzonitrile |

125610-78-8 | 1g |

$333.00 | 2023-05-17 | ||

| abcr | AB310502-5g |

2-(4-Methoxyphenyl)benzonitrile, 97%; . |

125610-78-8 | 97% | 5g |

€688.20 | 2024-06-08 | |

| Aaron | AR000ONY-1g |

[1,1'-Biphenyl]-2-carbonitrile, 4'-methoxy- |

125610-78-8 | 95% | 1g |

$191.00 | 2025-02-12 | |

| abcr | AB310502-250mg |

2-(4-Methoxyphenyl)benzonitrile, 97%; . |

125610-78-8 | 97% | 250mg |

€141.70 | 2024-06-08 | |

| TRC | M329640-250mg |

2-(4-Methoxyphenyl)benzonitrile |

125610-78-8 | 250mg |

$155.00 | 2023-05-17 | ||

| abcr | AB310502-10g |

2-(4-Methoxyphenyl)benzonitrile, 97%; . |

125610-78-8 | 97% | 10g |

€1131.40 | 2024-06-08 | |

| A2B Chem LLC | AA30866-5g |

2-(4-Methoxyphenyl)benzonitrile |

125610-78-8 | 97% | 5g |

$532.00 | 2024-04-20 | |

| A2B Chem LLC | AA30866-500mg |

2-(4-Methoxyphenyl)benzonitrile |

125610-78-8 | 97% | 500mg |

$134.00 | 2024-01-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281125-1g |

2-(4-Methoxyphenyl)benzonitrile |

125610-78-8 | 97% | 1g |

¥1723.00 | 2024-08-09 |

2-(4-Methoxyphenyl)benzonitrile 関連文献

-

Marco Lombardo,Michel Chiarucci,Claudio Trombini Green Chem. 2009 11 574

125610-78-8 (2-(4-Methoxyphenyl)benzonitrile) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:125610-78-8)2-(4-Methoxyphenyl)benzonitrile

清らかである:99%

はかる:1g

価格 ($):155.0